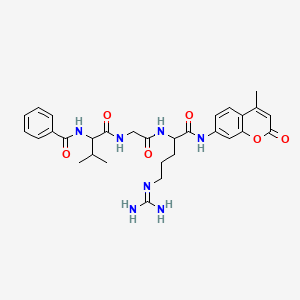
5-(6)-Carboxy RhodFluor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6)-Carboxy RhodFluor is a fluorescent dye known for its high sensitivity and selectivity in detecting various biological and chemical substances. It is widely used in scientific research due to its ability to emit fluorescence under specific conditions, making it an invaluable tool in fields such as biochemistry, molecular biology, and medical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6)-Carboxy RhodFluor typically involves the reaction of rhodamine derivatives with carboxylic acid groups. One common method includes the condensation of rhodamine B with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6)-Carboxy RhodFluor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorescent derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the dye.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions are typically various fluorescent derivatives of this compound, each with unique properties suitable for specific applications.
Applications De Recherche Scientifique
5-(6)-Carboxy RhodFluor is extensively used in scientific research, including:
Chemistry: As a fluorescent probe to detect and quantify chemical substances.
Biology: In cell imaging and tracking, due to its ability to stain cells and organelles.
Medicine: For diagnostic purposes, such as detecting cancer cells or monitoring pH changes in biological systems.
Industry: Used in the development of sensors and diagnostic kits.
Mécanisme D'action
The mechanism by which 5-(6)-Carboxy RhodFluor exerts its effects involves the absorption of light at a specific wavelength, followed by the emission of light at a different wavelength. This fluorescence is due to the electronic transitions within the molecule. The compound interacts with various molecular targets, including proteins and nucleic acids, allowing it to be used as a marker or probe in various assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another fluorescent dye with similar properties but different applications.
Fluorescein: A widely used dye in biological staining and diagnostics.
Texas Red: Known for its use in fluorescence microscopy.
Uniqueness
5-(6)-Carboxy RhodFluor is unique due to its high sensitivity and selectivity, making it particularly useful in applications requiring precise detection and quantification. Its ability to undergo various chemical modifications also allows for customization in different research settings.
Propriétés
Formule moléculaire |
C26H20NO4- |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid;hydride |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1 |
Clé InChI |
XULVEFCFZBLKOP-UHFFFAOYSA-N |
SMILES canonique |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
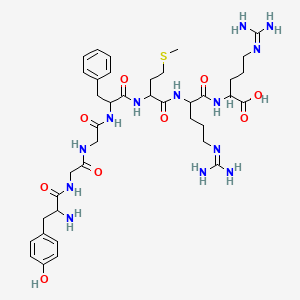


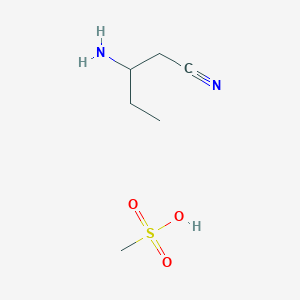
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/no-structure.png)
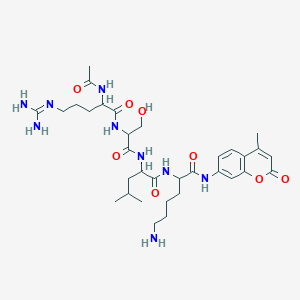
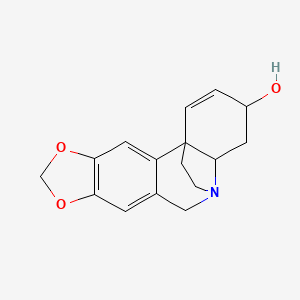
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
